molecular formula C8H5Cl2FO2 B1390723 3,6-Dichloro-2-fluorophenylacetic acid CAS No. 916420-71-8

3,6-Dichloro-2-fluorophenylacetic acid

Cat. No.: B1390723
CAS No.: 916420-71-8
M. Wt: 223.02 g/mol
InChI Key: MYZIXNBBBSGEIP-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-fluorophenylacetic acid is an organofluorine compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol . This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with an acetic acid moiety. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

3,6-Dichloro-2-fluorophenylacetic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety information for “3,6-Dichloro-2-fluorophenylacetic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to handle this compound with appropriate personal protective equipment, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-fluorophenylacetic acid typically involves the halogenation of a phenylacetic acid derivative. One common method includes the chlorination and fluorination of phenylacetic acid under controlled conditions. The reaction may involve the use of reagents such as chlorine gas and fluorine-containing compounds, with the reaction being carried out in the presence of a catalyst to ensure selective halogenation .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions. The product is then purified through crystallization or distillation to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-fluorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while oxidation and reduction can produce carboxylic acids and alcohols, respectively.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-fluorophenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylacetic acid
  • 3,5-Dichlorophenylacetic acid
  • 2-Fluorophenylacetic acid

Uniqueness

3,6-Dichloro-2-fluorophenylacetic acid is unique due to the specific positioning of its chlorine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(3,6-dichloro-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZIXNBBBSGEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CC(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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